Octinoxate

UVB absorption specific extinction λmax

Octinoxate (Ethylhexyl Methoxycinnamate; EHMC), with CAS number 5466-77-3, is a liquid organic compound classified as a cinnamate ester that functions primarily as a UVB-absorbing sunscreen agent. It is an oil-soluble, colorless, nearly odorless liquid with a specific extinction (E 1% / 1cm) of minimum 830 at 308 nm in methanol , and is globally approved for use in cosmetic sunscreen formulations at varying maximum concentrations.

Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
CAS No. 5466-77-3
Cat. No. B1216657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctinoxate
CAS5466-77-3
Molecular FormulaC18H26O3
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C=CC1=CC=C(C=C1)OC
InChIInChI=1S/C18H26O3/c1-4-6-7-15(5-2)14-21-18(19)13-10-16-8-11-17(20-3)12-9-16/h8-13,15H,4-7,14H2,1-3H3/b13-10+
InChIKeyYBGZDTIWKVFICR-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 81 °F (NTP, 1992)
<0.1 g/100 mL at 27°C
In water, 0.22 to 0.75 mg/L at 21 °C;  0.041 mg/L at 24 °C and pH 7.1
In water, 0.2 mg/L at 20 °C
Miscible in alcohols, propylene glycol monomyristate, and various oils

Structure & Identifiers


Interactive Chemical Structure Model





Octinoxate (CAS 5466-77-3): UVB-Specific Organic Sunscreen Filter for Cosmetic Formulations


Octinoxate (Ethylhexyl Methoxycinnamate; EHMC), with CAS number 5466-77-3, is a liquid organic compound classified as a cinnamate ester that functions primarily as a UVB-absorbing sunscreen agent . It is an oil-soluble, colorless, nearly odorless liquid with a specific extinction (E 1% / 1cm) of minimum 830 at 308 nm in methanol [1], and is globally approved for use in cosmetic sunscreen formulations at varying maximum concentrations . The compound exists primarily as the trans-isomer and meets USP/NF compendial specifications of 95.0%–105.0% purity with ≤2.0% total impurities [2].

Why Octinoxate Cannot Be Directly Substituted in Sunscreen Formulations: Evidence-Based Selection Criteria


Octinoxate cannot be substituted generically in sunscreen formulations due to three verifiable differentiation factors. First, its UVB-specific absorption profile with peak λmax at 308–311 nm differs fundamentally from other UVB filters such as homosalate (λmax ~306 nm) and octocrylene (λmax ~303 nm), affecting the spectral coverage and resulting SPF. Second, Octinoxate demonstrates pronounced photoisomerization from the active trans-isomer to the less protective cis-isomer under UV irradiation [1], with degradation rates that vary significantly depending on co-formulated filters [2]. Third, its established skin permeation behavior and 2025 EU SCCS endocrine activity assessment [3] create regulatory selection constraints that do not apply equally to inorganic alternatives such as zinc oxide.

Octinoxate (CAS 5466-77-3): Comparative Performance Evidence for Scientific Procurement Decisions


UVB Absorption Specificity: Octinoxate λmax at 308–311 nm Versus Class-Level Comparators

Octinoxate demonstrates a UVB absorption maximum at 308–311 nm with a specific extinction (E 1% / 1cm) of minimum 830 at 308 nm in methanol [1]. This spectral positioning is relevant when compared to octocrylene, another commonly used UVB filter that exhibits a lower λmax of approximately 303 nm [2]. The approximately 5–8 nm difference in peak absorption wavelength translates to distinct spectral coverage in the UVB region, affecting formulation SPF outcomes. Octinoxate absorbs effectively in the 290–320 nm range with additional weak absorption in the short-wave UVA region, providing narrower UVA coverage compared to octocrylene which extends further into UVA-II [2]. This differentiation dictates whether Octinoxate or octocrylene is the appropriate selection for a given target SPF and spectral balance requirement.

UVB absorption specific extinction λmax spectral coverage

Photodegradation Rate: Octinoxate in Formulation Versus Isolated State and Co-Formulated Avobenzone

Octinoxate undergoes measurable photodegradation with a reported alteration percentage of 25% in stratum corneum model systems under UV irradiation [1], classifying it as moderately photostable compared to 4-methylbenzylidene camphor (18% alteration) [1]. Critically, when co-formulated with avobenzone (butyl methoxydibenzoylmethane), Octinoxate participates in a [2+2] photocycloaddition reaction that substantially accelerates degradation of both filters and reduces overall UV protection [2]. In emulsion formulations, free trans-EHMC (Octinoxate) exhibits 35.8% degradation under irradiation, whereas complexation with β-cyclodextrin reduces degradation to 26.1% [3]. For comparison, octocrylene demonstrates minimal photodegradation (<5%) under similar conditions due to its distinct triplet-state quenching mechanism [4]. This means Octinoxate requires deliberate formulation strategies—either stabilization with triplet quenchers, encapsulation, or avoidance of avobenzone pairing—to maintain label-claimed SPF throughout use.

photostability photoisomerization degradation rate avobenzone interaction

Regulatory Safety Classification: FDA Category III Non-GRASE Versus EU 10% Authorization

Octinoxate's regulatory classification differs substantially between the US FDA and the European Union, creating region-specific procurement considerations. The FDA lists Octinoxate as a Category III non-GRASE (Not Generally Recognized as Safe and Effective) UV filter, pending further safety data evaluation [1]. In contrast, the EU SCCS issued a final opinion in 2025 (SCCS/1671/24) concluding that Octinoxate (EHMC) is safe for use as a UV filter at up to 10% concentration in cosmetic products including sunscreen lotions, face creams, and lipsticks, with adequate safety margins even for children [2]. The SCCS simultaneously confirmed that EHMC is an endocrine-active substance exhibiting estrogenic activity and weak anti-androgenic activity both in vitro and in vivo [2]. For comparison, zinc oxide and titanium dioxide remain GRASE Category I under FDA monographs and are not subject to the same endocrine activity scrutiny [3], while newer-generation organic filters such as bemotrizinol (Tinosorb S) and bisoctrizole (Tinosorb M) are not yet FDA-approved but have favorable EU safety profiles [4]. This regulatory asymmetry means that US formulators face ongoing uncertainty regarding Octinoxate's long-term FDA status, whereas EU formulators have a definitive 10% authorization with an acknowledged endocrine activity profile.

regulatory status FDA GRASE SCCS endocrine activity procurement compliance

Octinoxate (CAS 5466-77-3): Evidence-Aligned Application Scenarios for Procurement Decision-Making


UVB-Only Sunscreen Formulations Where Avobenzone Is Excluded

Octinoxate is optimally deployed in sunscreen formulations that target UVB protection without requiring broad-spectrum UVA coverage or avobenzone co-formulation. The 25–36% photodegradation rate of Octinoxate under UV exposure [1] and its established photochemical incompatibility with avobenzone via [2+2] cycloaddition [2] mean formulations avoiding avobenzone circumvent the accelerated dual-filter degradation pathway. In such UVB-focused products (e.g., daily moisturizers with SPF, lip balms), Octinoxate at concentrations up to 7.5–10% provides robust UVB absorption with λmax 308–311 nm. This application scenario is particularly relevant for EU-market products, where the 2025 SCCS final opinion confirms safety at up to 10% concentration despite acknowledged endocrine activity [3].

Formulations Requiring Cyclodextrin Stabilization for Extended Photoprotection

For applications where extended-duration UV protection is required (e.g., beach sunscreens, sports formulations) and Octinoxate remains the selected UVB filter, β-cyclodextrin complexation provides quantifiable photostability enhancement. The degradation of free trans-EHMC in emulsion vehicles reaches 35.8% under irradiation, whereas β-CD complexation reduces degradation to 26.1%—a 27% relative improvement in photostability [1]. This stabilization approach is procurement-relevant because it enables Octinoxate to be formulated into products where it would otherwise exhibit unacceptable photolability, while also limiting adverse interactions with other formulation ingredients [1]. The method provides an alternative to octocrylene substitution when Octinoxate's higher specific extinction (≥830 E 1%/1cm vs ~350 for octocrylene) [2] is required for SPF target achievement.

EU-Market Sunscreen Products Requiring 10% Maximum Authorization Compliance

Octinoxate procurement for EU-market products benefits from the definitive SCCS 2025 final opinion (SCCS/1671/24) that establishes a clear 10% maximum permitted concentration with acceptable safety margins for adult and pediatric populations [1]. This contrasts with the US FDA's Category III non-GRASE designation, which leaves the regulatory future of Octinoxate uncertain in the US market [2]. The SCCS opinion confirms endocrine activity (estrogenic and weak anti-androgenic) in vitro and in vivo but concludes that the high Margin of Safety at ≤10% precludes unacceptable risk [1]. Formulators can therefore confidently select Octinoxate for EU-bound sunscreen lotions, face creams, lipsticks, and pump/propellant sprays at up to 10%, whereas US-market formulators must weigh the Category III uncertainty against alternative UVB filters.

Research Applications Requiring Well-Characterized UVB Absorber with Established Skin Permeation Data

Octinoxate serves as a well-characterized reference compound for in vitro and in vivo studies of UV filter skin permeation and photostability. Studies have established rank-order correlations between in vitro and in vivo skin retention for Octinoxate and oxybenzone [1], and demonstrated that vehicle composition significantly affects Octinoxate release and skin permeation in repeated-application protocols [2]. The compound's photoisomerization behavior (trans-to-cis conversion under UV) [3] and its established interactions with co-formulated filters [4] make it a valuable model compound for investigating sunscreen formulation dynamics, photostabilization strategies, and dermal absorption assessment methodologies. Researchers selecting Octinoxate for such studies benefit from the extensive published dataset on its photochemical behavior, enabling robust experimental design and cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octinoxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.